molecular formula C13H19Br3ClNO4 B2590081 1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride CAS No. 1217175-78-4

1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride

Cat. No.: B2590081
CAS No.: 1217175-78-4
M. Wt: 528.46
InChI Key: QRJIBLKPSZBUFV-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydrophilic and hydrophobic components, making it versatile in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride typically involves multiple steps:

    Formation of the Amino Alcohol: The initial step involves the reaction of 2-hydroxyethylamine with propylene oxide to form 1-[Bis(2-hydroxyethyl)amino]propan-2-OL.

    Bromination: The next step is the bromination of phenol to obtain 2,4,6-tribromophenol.

    Ether Formation: The final step involves the reaction of 1-[Bis(2-hydroxyethyl)amino]propan-2-OL with 2,4,6-tribromophenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove bromine atoms, forming less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an additive in formulations requiring specific chemical properties.

Mechanism of Action

The mechanism by which 1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    1-[Bis(2-hydroxyethyl)amino]-2-propanol: Lacks the tribromophenoxy group, making it less hydrophobic.

    2,4,6-Tribromophenol: Contains the tribromophenoxy group but lacks the amino alcohol component.

Uniqueness

1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride is unique due to its combination of hydrophilic and hydrophobic components, allowing it to interact with a wide range of molecular targets and participate in diverse chemical reactions. This versatility makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br3NO4.ClH/c14-9-5-11(15)13(12(16)6-9)21-8-10(20)7-17(1-3-18)2-4-19;/h5-6,10,18-20H,1-4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJIBLKPSZBUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC(CN(CCO)CCO)O)Br)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br3ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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